molecular formula C11H10BrNO2 B1409176 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one CAS No. 1802149-42-3

5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B1409176
CAS No.: 1802149-42-3
M. Wt: 268.11 g/mol
InChI Key: DWLMSZQRGHVOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a bromine atom at the 5th position and a cyclopropylmethyl group at the 3rd position of the benzoxazole ring

Scientific Research Applications

5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-aminophenol and cyclopropylmethyl bromide.

    Cyclization Reaction: The key step involves the cyclization of 5-bromo-2-aminophenol with cyclopropylmethyl bromide in the presence of a base, such as potassium carbonate, to form the benzoxazole ring.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 100-120°C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization and Ring-Opening: The benzoxazole ring can participate in cyclization or ring-opening reactions to form new heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a catalyst such as copper(I) iodide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction can lead to different oxidation states and functional groups on the benzoxazole ring.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethyl group and bromine atom can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-aminobenzoxazole: Similar structure but lacks the cyclopropylmethyl group.

    3-(Cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one: Similar structure but lacks the bromine atom.

    5-Chloro-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one: Similar structure with chlorine instead of bromine.

Uniqueness

5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one is unique due to the presence of both the bromine atom and the cyclopropylmethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-8-3-4-10-9(5-8)13(11(14)15-10)6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLMSZQRGHVOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C=CC(=C3)Br)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.